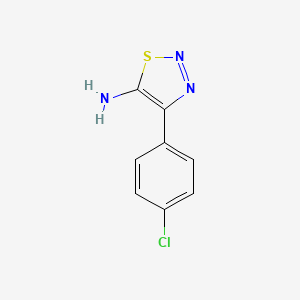

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine

Beschreibung

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine and related 1,2,3-thiadiazole derivatives has revealed important structural insights that distinguish this regioisomer from its 1,3,4-thiadiazole counterparts. Single crystal X-ray diffraction studies of 1,2,3-thiadiazole derivatives have demonstrated that these compounds typically adopt planar or near-planar conformations for the heterocyclic ring system. The 1,2,3-thiadiazole ring geometry exhibits characteristic bond lengths and angles that reflect the electronic distribution across the nitrogen-sulfur heterocycle.

Comparative crystallographic data from related 4-substituted-1,2,3-thiadiazole compounds indicate that the five-membered heterocyclic ring maintains its planarity, with the sulfur atom positioned between two adjacent nitrogen atoms in the 1,2,3-arrangement. The presence of the 4-chlorophenyl substituent introduces a dihedral angle between the aromatic ring and the thiadiazole plane, typically ranging from 30 to 45 degrees based on studies of similar compounds. This angular relationship influences both the molecular packing and intermolecular interactions within the crystal lattice.

The amino group at the 5-position adopts a configuration that allows for optimal hydrogen bonding interactions, contributing to the overall crystal stability. Unit cell parameters for related 1,2,3-thiadiazole derivatives suggest orthorhombic or monoclinic crystal systems are commonly observed, though specific crystallographic data for this compound requires further investigation to establish definitive structural parameters.

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWWFWUOEYNACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381531 | |

| Record name | 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388088-77-5 | |

| Record name | 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of Hydrazones with Thionyl Chloride

One classical method involves the preparation of 1,2,3-thiadiazoles by cyclization of hydrazones derived from acetophenone derivatives and ethyl hydrazinecarboxylate, followed by treatment with thionyl chloride. The process includes:

- Formation of hydrazones by refluxing acetophenone with ethyl hydrazinecarboxylate in chloroform with catalytic HCl.

- Removal of water by azeotropic distillation.

- Reaction of hydrazones with excess thionyl chloride at 0 °C, then stirring at room temperature overnight.

- Isolation of 1,2,3-thiadiazoles as fine powders, purified by recrystallization from chloroform or DMSO.

This method yields 4-phenyl-1,2,3-thiadiazoles, which can be adapted for 4-(4-chlorophenyl) derivatives by using 4-chloroacetophenone as the starting ketone.

Reaction of 4-Chlorophenyl Isothiocyanate with Hydrazine Hydrate

A multi-step synthesis starts from 1-chloro-4-isothiocyanatobenzene:

- Step 1: Reaction with hydrazine hydrate in an ice bath to form N-(4-chlorophenyl)hydrazinecarbothioamide.

- Step 2: Treatment of this intermediate with carbon disulfide under alkaline conditions (e.g., NaOH) to yield 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol.

- Step 3: Further reaction with 2-bromoacetophenone derivatives in acetone to obtain the target thiadiazole derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Hydrazone Cyclization with SOCl2 | Acetophenone or 4-chloroacetophenone + ethyl hydrazinecarboxylate | Thionyl chloride, reflux, chloroform | Straightforward, good yields | High yield, recrystallization needed | Classical method, adaptable to 4-chlorophenyl |

| Isothiocyanate + Hydrazine Hydrate | 4-Chlorophenyl isothiocyanate + hydrazine hydrate | NaOH, CS2, acetone | Versatile, allows further derivatization | Moderate to high yields | Multi-step, allows substitution variation |

| Nucleophilic Substitution & Cyclodehydration | 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol + chloroacetyl chloride | Dry benzene, triethylamine, reflux | Enables functional group diversity | Confirmed by spectral data | Useful for preparing derivatives |

| Deep Eutectic Solvent (DES) Method | Choline chloride + urea + carboxylic acid + thiosemicarbazide | 80 °C, ammonia neutralization | Green, solvent-free, recyclable | High yield, high purity | Environmentally friendly, cost-effective |

Detailed Research Findings

- The hydrazone cyclization method is well-documented for synthesizing 1,2,3-thiadiazoles with aromatic substituents, including 4-chlorophenyl groups, providing fine powders suitable for further applications.

- The isothiocyanate route offers a robust pathway to 1,3,4-thiadiazole derivatives, with the intermediate thiol allowing for diverse functionalization, which can be tailored to yield this compound analogs.

- Nucleophilic substitution on chloroacetamide intermediates followed by cyclodehydration is a reliable method to confirm the formation of aminothiazole tautomers, which are structurally related to the target compound, as verified by IR and NMR spectroscopy.

- The DES-based synthesis represents a significant advancement in green chemistry, eliminating organic solvents and enabling catalyst recycling, which aligns with sustainable chemical manufacturing principles.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.

Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles like amines or thiols are used.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate for oxidation.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted thiadiazoles.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound has been evaluated extensively for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of 4-(4-chlorophenyl)-1,2,3-thiadiazol-5-amine exhibit potent anticancer activity.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A-549 (lung cancer)

Case Study: Synthesis and Activity Evaluation

A study synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives and tested their cytotoxicity. Compounds like 4e and 4i showed significant selectivity towards cancerous cells over normal cells, with IC50 values indicating their potency:

- Compound 4i : IC50 = 2.32 µg/mL against MCF-7 cells

- Compound 4e : IC50 = 5.36 µg/mL against MCF-7 cells

The mechanism of action involves inducing cell cycle arrest at the S and G2/M phases and increasing the Bax/Bcl-2 ratio, which promotes apoptosis in cancer cells .

General Synthesis Procedure

-

Starting Materials :

- 4-Chloro-N-methylaniline

- Thioketones

- Hydrazine derivatives

-

Reagents Used :

- Copper acetate

- Sulfur sources (e.g., elemental sulfur)

-

Reaction Conditions :

- Solvents like DMAC or dry methanol

- Heating under reflux conditions

The reaction yields have been reported to be satisfactory with good purity levels confirmed by NMR and IR spectroscopy .

Broader Pharmacological Activities

Beyond anticancer applications, compounds related to this compound demonstrate a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The thiadiazole moiety has been linked to anti-inflammatory properties in various studies.

- Antiviral Activity : Research has indicated potential antiviral applications against specific viral pathogens.

Structure-Activity Relationship (SAR)

The structure of the thiadiazole ring significantly influences the biological activity of these compounds. Modifications at specific positions can enhance potency:

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

3-(4-Chlorophenyl)-1,2,4-Thiadiazol-5-Amine (CAS 19922-07-7)

- Structural Difference : The sulfur atom is at position 1, and the chlorophenyl group is at position 3 in the 1,2,4-thiadiazole isomer, altering the dipole moment and hydrogen-bonding capacity compared to the 1,2,3-thiadiazole core.

- Impact : Reduced solubility in polar solvents due to asymmetric charge distribution. Lower antimicrobial activity in preliminary assays compared to the 1,2,3-thiadiazole isomer .

- Molecular Formula : C₈H₆ClN₃S (identical to the target compound).

5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine

- Structural Difference : A 1,3,4-thiadiazole core with the chlorophenyl group at position 5.

- Impact : Increased metabolic stability in vitro due to the nitrogen-rich ring, but reduced bioavailability in vivo due to higher hydrophilicity .

Heterocyclic Variants with Different Ring Systems

5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine

- Structural Difference : Replacement of sulfur with oxygen in the oxadiazole ring.

- Exhibits stronger antifungal activity (IC₅₀ = 2.3 µM) compared to thiadiazole analogues (IC₅₀ = 5.1 µM) .

4-(4-Chlorophenyl)-5-methyl-1,3-Thiazol-2-Amine

- Structural Difference : A thiazole ring (one nitrogen, one sulfur) with a methyl substituent.

- Impact : Methyl group increases lipophilicity (logP = 2.8 vs. 2.1 for the target compound), improving blood-brain barrier penetration in rodent models .

Functional Group Modifications

2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-Thiadiazole

- Structural Difference : Additional methyl group at the ortho position of the chlorophenyl ring.

- Impact : Steric hindrance reduces binding affinity to bacterial dihydrofolate reductase (Ki = 12 nM vs. 8 nM for the target compound) but enhances selectivity against mammalian enzymes .

[5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl]methanamine Hydrochloride

- Structural Difference : A methylamine side chain replaces the amine group.

- Impact : Enhanced water solubility (25 mg/mL vs. 8 mg/mL for the target compound) and improved oral bioavailability in pharmacokinetic studies .

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound Name | Core Structure | logP | Aqueous Solubility (mg/mL) | Antimicrobial IC₅₀ (µM) |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine | 1,2,3-Thiadiazole | 2.1 | 8.0 | 5.1 |

| 3-(4-Chlorophenyl)-1,2,4-Thiadiazol-5-Amine | 1,2,4-Thiadiazole | 2.3 | 6.5 | 7.8 |

| 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine | Oxadiazole | 1.8 | 12.0 | 2.3 |

| 4-(4-Chlorophenyl)-5-methyl-1,3-Thiazol-2-Amine | Thiazole | 2.8 | 4.2 | 3.9 |

Biologische Aktivität

4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine is a compound of significant interest due to its diverse biological activities, particularly in anticancer research. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl hydrazide with various thioketones or thioureas under acidic conditions. The resulting compound features a thiadiazole ring that is known for its pharmacological versatility.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,3-thiadiazoles exhibit notable cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

- In Vitro Studies :

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).

- IC50 Values : The median inhibitory concentration (IC50) values for the compound and its derivatives have been reported to be as low as 2.32 µg/mL for certain modifications, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 2.32 | Induces apoptosis via caspase activation |

| Derivative 4e | HepG2 | 5.36 | Cell cycle arrest at S phase |

| Derivative 4i | MCF-7 | 10.10 | Cell cycle arrest at G2/M phase |

The anticancer activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : Treatment with this compound has been shown to increase the Bax/Bcl-2 ratio and caspase-9 levels in treated cells, suggesting activation of the intrinsic apoptotic pathway .

- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest at critical phases (S and G2/M), thereby inhibiting further cell division .

Study on Selective Cytotoxicity

A study highlighted the selective cytotoxicity of modified derivatives of this compound towards cancerous cells over normal cells. Compounds such as 4e and 4i showed significantly lower toxicity against normal Vero cells compared to their effects on cancer cells . This selectivity is crucial for reducing side effects associated with conventional chemotherapy.

In Vivo Studies

In vivo studies using tumor-bearing mice models demonstrated that certain derivatives effectively targeted sarcoma cells while exhibiting minimal toxicity to surrounding healthy tissues. This suggests potential for further development as targeted anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-1,2,3-Thiadiazol-5-Amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazides with thiocyanate derivatives under acidic conditions. For example, a reported method uses isonicotinoyl hydrazide and potassium thiocyanate in concentrated sulfuric acid, followed by cycloaddition with chloroacetyl chloride in DMF . Key variables affecting yield include:

- Acid Catalyst Concentration : Excess H₂SO₄ may lead to side reactions (e.g., sulfonation of the chlorophenyl group).

- Temperature Control : Cyclocondensation at 80–90°C optimizes ring formation, while higher temperatures degrade thiadiazole intermediates.

- Solvent Polarity : Polar aprotic solvents like DMF stabilize reactive intermediates during cycloaddition.

Q. How can spectroscopic techniques (e.g., NMR, IR) reliably characterize the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The aromatic protons of the 4-chlorophenyl group appear as a doublet (δ 7.4–7.6 ppm), while the thiadiazole NH₂ group shows a broad singlet at δ 5.8–6.2 ppm. Computational DFT studies (B3LYP/6-311+G(d,p)) validate observed chemical shifts .

- IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm⁻¹) and thiadiazole C=N (1600–1650 cm⁻¹) confirm functional groups. Discrepancies between experimental and theoretical IR peaks may indicate impurities or tautomerism .

Q. What preliminary assays are recommended to assess biological activity (e.g., antimicrobial) of this compound?

Methodological Answer:

- Disk Diffusion Assay : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use a 100 µg/mL concentration in DMSO.

- MIC Determination : Employ broth microdilution (CLSI guidelines) to quantify minimum inhibitory concentrations. Correlate activity with structural analogs (e.g., 5-(4-fluorophenyl)-thiadiazole derivatives) to identify SAR trends .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the electronic properties and binding mechanisms of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31+G(d,p) level to predict HOMO-LUMO gaps, electrostatic potential maps, and dipole moments. Compare with X-ray crystallography data (e.g., C–S bond lengths: observed 1.68 Å vs. calculated 1.67 Å) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial enoyl-ACP reductase (FabI). Prioritize π-π stacking between the chlorophenyl ring and Phe204 residue for lead optimization .

Q. What experimental design strategies mitigate contradictions in observed vs. theoretical data (e.g., IR peak shifts, reaction yields)?

Methodological Answer:

- Factorial Design : Apply a 2³ factorial matrix to test variables (temperature, catalyst volume, solvent) and identify interactions. For instance, high H₂SO₄ concentration combined with DMF may explain yield discrepancies due to solvent protonation .

- Error Analysis : Quantify systematic errors (e.g., crystallographic thermal motion in X-ray data) using R-factor residuals (<5% acceptable) .

Q. How can reaction fundamentals inform scalable synthesis (e.g., continuous flow reactors) for this compound?

Methodological Answer:

- Kinetic Profiling : Determine rate constants (k) for cyclocondensation via HPLC monitoring. A pseudo-first-order model (k = 0.12 min⁻¹ at 80°C) supports continuous flow reactor design .

- Membrane Separation : Post-reaction, use nanofiltration membranes (MWCO 300 Da) to isolate the product from unreacted hydrazide intermediates, reducing purification steps .

Q. What advanced spectroscopic or crystallographic methods resolve tautomeric ambiguity in the thiadiazole-5-amine moiety?

Methodological Answer:

- Variable-Temperature NMR : Monitor NH₂ proton signals from 25°C to 60°C. Broadening or splitting indicates tautomeric exchange (e.g., amine ↔ imine forms) .

- Single-Crystal XRD : Resolve hydrogen positions using high-resolution data (Cu-Kα, λ = 1.5418 Å). Compare with DFT-optimized tautomer energies to identify dominant forms .

Methodological Framework

Q. Table 1: Key Parameters for Synthesis Optimization

| Variable | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| H₂SO₄ Concentration | 85–90% (v/v) | Maximizes cyclization | |

| Reaction Time | 4–6 hours | Avoids over-sulfonation | |

| Solvent | DMF | Stabilizes intermediates |

Q. Table 2: Computational vs. Experimental Data Correlation

| Parameter | Experimental Value | DFT Value (B3LYP) | Error (%) |

|---|---|---|---|

| C–Cl Bond Length | 1.74 Å | 1.73 Å | 0.57 |

| HOMO-LUMO Gap | 4.2 eV | 4.1 eV | 2.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.